molecular formula C11H9FN2O2S B2595627 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate CAS No. 477846-02-9

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate

Cat. No.: B2595627
CAS No.: 477846-02-9
M. Wt: 252.26
InChI Key: SCSAFCCPVVPOFO-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.26 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a fluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1,3-Thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate can be compared with other similar compounds, such as:

This compound’s unique structure, including the thiazole ring and fluorophenyl group, distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAFCCPVVPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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